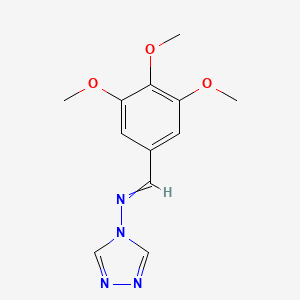
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Descripción general
Descripción
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as TBA-354, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of triazole derivatives and has been studied for its biochemical and physiological effects on different biological systems. In
Mecanismo De Acción
The mechanism of action of N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth. Additionally, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects on different biological systems. For example, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to disrupt the cell wall of bacteria and fungi, leading to their death. Other effects include the inhibition of inflammation and the modulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its high potency, low toxicity, and good solubility in water and organic solvents. However, there are also some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of research is the development of new anticancer drugs based on N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine. Another area of research is the optimization of the synthesis method to increase yields and reduce costs. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine and its potential applications in other areas, such as antiviral and anti-inflammatory therapy.
Conclusion:
In conclusion, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a synthetic compound that has shown potential in various scientific research applications, including anticancer and antimicrobial therapy. Its mechanism of action is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its high potency and low toxicity, but there are also some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling. Further research is needed to fully understand the potential of N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine and its applications in different areas of research.
Aplicaciones Científicas De Investigación
N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been studied for its potential in various scientific research applications. One of the main areas of research has been its anticancer properties. N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(3,4,5-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been studied for its antimicrobial properties, with promising results against both gram-positive and gram-negative bacteria. Other areas of research include its potential as an antifungal agent, antiviral agent, and anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-17-10-4-9(5-11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBJZBWMJQHBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



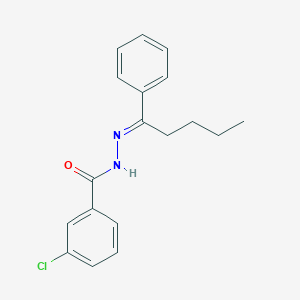
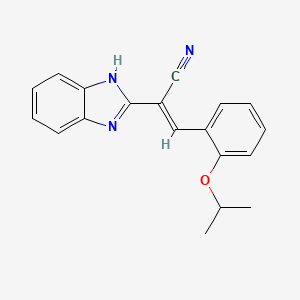

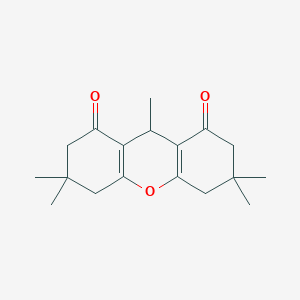
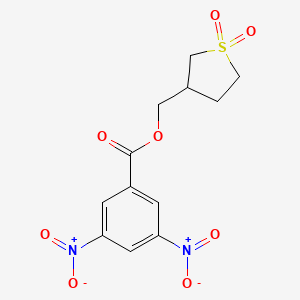
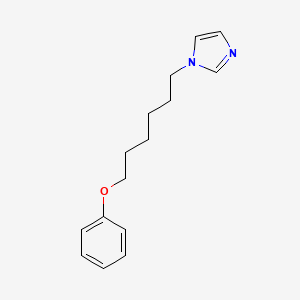
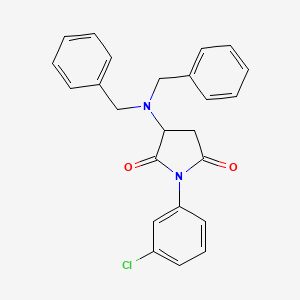
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3839812.png)
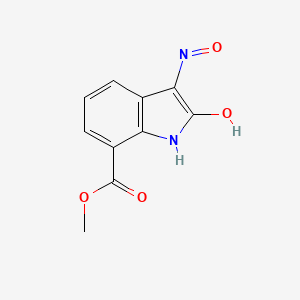


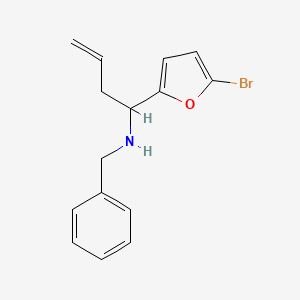

![3-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B3839852.png)